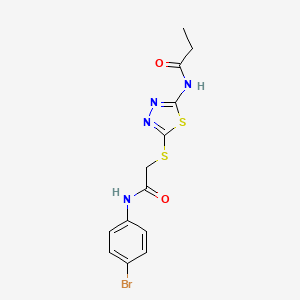

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Description

Properties

IUPAC Name |

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O2S2/c1-2-10(19)16-12-17-18-13(22-12)21-7-11(20)15-9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3,(H,15,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJXGGPSDZVMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the bromophenyl group and the propionamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several 1,3,4-thiadiazole derivatives reported in the evidence. Key comparisons include:

Key Observations :

- Halogen Effects : The 4-bromophenyl group in the target compound may confer higher lipophilicity and binding affinity compared to chloro (5e) or fluoro (31) analogs, as bromine’s larger atomic radius enhances van der Waals interactions .

- Linker Flexibility: The thioether-acetamide chain in the target compound differs from the urea linkage in 8d.

- Core Heterocycle: Thiadiazole (target compound) vs. thiazole (N-(4-bromobenzylidene)-2-amino-4-phenyl-1,3-thiazole) impacts electron distribution; thiadiazole’s additional nitrogen atom may enhance π-stacking interactions .

Biological Activity

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a thiadiazole ring and a bromophenyl group, which contribute to its biological properties. The molecular formula is C₁₄H₁₅BrN₄O₂S, and its molecular weight is 372.27 g/mol. The presence of the thiadiazole moiety is particularly noteworthy as it has been associated with various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of thiadiazoles have shown to initiate both early and late apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity : Thiadiazole derivatives have demonstrated antimicrobial effects against a range of pathogens. The structural features of this compound may confer similar antibacterial or antifungal properties .

- Anti-inflammatory Effects : Compounds containing the thiadiazole scaffold are reported to exhibit anti-inflammatory activity. This could be relevant for therapeutic applications in conditions characterized by inflammation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cancer Cell Studies : In vitro studies have shown that similar compounds can effectively reduce cell viability in cancer lines such as HepG2 (liver cancer) and A549 (lung cancer). The mechanism often involves the activation of caspases leading to programmed cell death .

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that derivatives with structural similarities exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess these properties .

- Inflammation Models : Research into related compounds has demonstrated effectiveness in reducing markers of inflammation in animal models, suggesting potential for therapeutic use in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing this compound and its intermediates?

The synthesis typically involves sequential acylation and heterocyclization reactions. For example, intermediates like 1,3,4-thiadiazole cores can be synthesized via refluxing carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with thiosemicarbazides in the presence of POCl₃, followed by precipitation under basic conditions . Subsequent steps may include thiol-alkylation or amide coupling, as seen in analogous thiadiazole-acetamide syntheses .

Q. How can NMR spectroscopy confirm structural features and tautomeric equilibria?

H NMR is critical for identifying tautomeric forms. For instance, broad singlet peaks near δ 10–13 ppm often indicate NH protons in amine/imine tautomers, with integration ratios (e.g., 50:50 amine:imine) revealing dynamic equilibria . Additional C NMR and 2D experiments (e.g., HSQC) can resolve ambiguities in carbonyl or thiadiazole ring assignments.

Q. What protocols are recommended for preliminary in vitro biological activity screening?

Standard assays include antimicrobial testing (e.g., MIC against bacterial/fungal strains) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). Thiadiazole derivatives are often evaluated at 10–100 µM concentrations, with structural analogs showing activity linked to substituent electronegativity and ring geometry .

Q. Which purification techniques are effective for isolating this compound?

Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) is widely used . For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC may be required. Purity should be verified via HPLC-UV (>95%) and melting point analysis.

Advanced Research Questions

Q. How can computational tools predict reaction pathways and optimize synthesis?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s reaction path search methods combine computational and experimental data to prioritize conditions (e.g., solvent, catalyst) that minimize side reactions . Machine learning can further refine predictions using historical reaction datasets.

Q. What strategies resolve contradictions in spectroscopic or biological data?

Dynamic NMR or variable-temperature studies clarify tautomeric ratios . For conflicting bioactivity results, orthogonal assays (e.g., enzymatic vs. cellular) and meta-analyses of substituent effects (e.g., halogen vs. alkyl groups) can isolate key structural drivers .

Q. How can Design of Experiments (DOE) optimize reaction yield and purity?

DOE reduces trial-and-error by screening variables (e.g., temperature, stoichiometry, solvent polarity) via factorial designs. For thiadiazole syntheses, central composite designs have improved yields by 20–30% while identifying critical interactions (e.g., POCl₃ concentration × reflux time) .

Q. What methodologies establish structure-activity relationships (SAR) for this compound?

Systematic substitution at the 4-bromophenyl, thiadiazole, or propionamide moieties is followed by hierarchical clustering of bioactivity data. For example, replacing the bromine atom with electron-withdrawing groups (e.g., NO₂) in analogs enhances antimicrobial potency . Free-energy perturbation (FEP) simulations can quantify binding affinity changes.

Q. How are molecular docking studies designed to predict target interactions?

Docking against crystallographic protein structures (e.g., EGFR kinase or bacterial enoyl-ACP reductase) uses software like AutoDock Vina. Parameters include flexible ligand sampling and scoring functions (e.g., MM-GBSA) to rank poses. Validation via mutagenesis or SPR binding assays confirms predicted interactions .

Q. What analytical methods characterize polymorphs/solvates and their pharmacological impacts?

XRPD and DSC differentiate polymorphic forms, while TGA quantifies solvate stability. Pharmacokinetic studies in animal models assess bioavailability variations. For instance, a metastable polymorph of a related thiadiazole showed 2x higher solubility than its stable form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.